molecular formula C8H11N3O B2710910 N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine CAS No. 847173-18-6

N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine

Cat. No.: B2710910
CAS No.: 847173-18-6
M. Wt: 165.196
InChI Key: IBBXMUQUVIMWQT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXMUQUVIMWQT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NO)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=N1)/C(=N/O)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indazole compounds exhibit promising anticancer properties. Specifically, N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine may act as a precursor for synthesizing novel indazole derivatives that can inhibit tumor growth. Studies have shown that indazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Indazole derivatives have shown effectiveness against a range of bacteria and fungi. The hydroxylamine functional group enhances the reactivity of the molecule, potentially increasing its efficacy against microbial pathogens .

Material Science

Polymer Synthesis
this compound can be utilized in the synthesis of polymers with specific properties. Its ability to form stable bonds with various substrates allows for the development of advanced materials with tailored mechanical and thermal properties. For instance, incorporating this compound into polymer matrices can improve their resistance to degradation and enhance their overall performance in industrial applications .

Dyes and Pigments
The compound's unique structure makes it suitable for developing dyes and pigments. Indazole derivatives are known for their vibrant colors and stability under light exposure, making them ideal candidates for use in textiles and coatings .

Environmental Chemistry

Pollutant Degradation
this compound has potential applications in environmental remediation. Its reactive nature allows it to interact with various pollutants, facilitating their degradation into less harmful substances. Research is ongoing to explore its effectiveness in breaking down hazardous organic compounds in contaminated environments.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacteria and fungi
Material SciencePolymer SynthesisEnhances mechanical properties
Dyes and PigmentsStable under light exposure
Environmental ChemistryPollutant DegradationFacilitates breakdown of hazardous compounds

Case Studies

Case Study 1: Anticancer Research
A study investigated the effects of synthesized indazole derivatives on various cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Environmental Remediation
Research was conducted on the degradation of organic pollutants using hydroxylamine derivatives. It was found that N-hydroxylamines could effectively reduce the concentration of specific contaminants in water samples through chemical reactions that transformed harmful substances into benign byproducts.

Mechanism of Action

The mechanism of action of N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Hypothesized Pathway for N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine :

  • Likely undergoes similar CYP-mediated redox cycling. The indazole ring may stabilize intermediates, altering metabolite ratios compared to phenyl analogs.

Structural and Functional Comparisons

Property N-(2-methoxyphenyl)hydroxylamine Triazole-Based Hydroxylamine (Example) This compound
Core Structure Phenyl ring with methoxy substituent Triazole-thione scaffold Partially saturated indazole ring
Metabolic Stability Low (rapid enzymatic reduction) Moderate (hydrogen-bonded crystal packing) Likely higher due to steric hindrance from the indazole system
Key Metabolites o-Anisidine, o-aminophenol Not reported Uncharacterized; hypothesized nitroso or hydroxylated derivatives
Enzymatic Selectivity CYP1A (reduction), CYP2E1 (oxidation) N/A Predicted CYP1A/CYP3A4 dominance due to indazole’s electron-rich system

Redox Cycling and Toxicity

  • N-(2-methoxyphenyl)hydroxylamine: Generates reactive nitroso intermediates (e.g., o-nitrosoanisole), which participate in redox cycling, leading to oxidative stress . Similar behavior is observed in heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline), where CYP1A2 mediates nitroso formation .
  • Implications for the Target Compound : The indazole system may mitigate redox cycling due to its fused aromatic structure, reducing electrophilic metabolite generation compared to phenyl analogs.

Biological Activity

N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine, also known as 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the indazole family and features a hydroxylamine functional group. Its molecular formula is C8H11N3OC_8H_{11}N_3O with a molecular weight of approximately 165.19 g/mol. The structure can be represented as follows:

N 4E 1 methyl 4 5 6 7 tetrahydro 1H indazol 4 ylidene hydroxylamine\text{N 4E 1 methyl 4 5 6 7 tetrahydro 1H indazol 4 ylidene hydroxylamine}

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound is being studied for its potential to inhibit enzymes involved in inflammatory processes. For example, it has shown promise as an inhibitor of human neutrophil elastase (HNE), which is implicated in chronic inflammatory diseases.
  • Biochemical Pathways : It is believed to affect multiple biochemical pathways through its interactions with cellular receptors and enzymes. The compound's ability to undergo various transformations suggests it may have diverse effects on metabolic processes.
  • Pharmacokinetics : Preliminary studies indicate that the compound exhibits reasonable stability in aqueous solutions with a half-life exceeding one hour, suggesting favorable pharmacokinetic properties for therapeutic applications.

Biological Activity

The biological activities of this compound include:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines such as interleukin-1β and nitric oxide in activated macrophages .
  • Antimicrobial Potential : The compound has shown activity against various bacterial strains. In particular, derivatives related to this structure have demonstrated selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

A notable study focused on the synthesis and biological evaluation of hydroxylamine derivatives revealed that modifications to the indazole core can enhance biological activity. The study highlighted that specific substitutions on the indazole ring can lead to improved enzyme inhibition profiles and increased selectivity against certain pathogens .

Another investigation into related compounds indicated that structural variations significantly impact their anti-inflammatory properties. For example, analogs with different substituents exhibited varying degrees of efficacy in reducing leukocyte migration in models of inflammation .

Data Summary

Property Value
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
Half-life in Aqueous Solution> 1 hour
Key Biological ActivitiesAnti-inflammatory, Antimicrobial
Notable TargetsHuman Neutrophil Elastase

Q & A

Basic: What synthetic methodologies are effective for preparing N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine?

Methodological Answer:
The synthesis of tetrahydroindazole derivatives often involves coupling reactions with activating agents such as HBTU, TBTU, or propylphosphonic anhydride in solvents like DMSO or THF. For example, structurally analogous compounds (e.g., N-substituted tetrahydroindazoles) are synthesized via carbodiimide-mediated amide bond formation followed by purification using preparative HPLC . Key steps include:

  • Coupling agents : HBTU/TBTU for amide bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
  • Purification : Chiral chromatography or reverse-phase HPLC ensures enantiomeric purity .

Advanced: How can enantiomeric purity be rigorously validated during synthesis?

Methodological Answer:
Enantiomeric purity is validated using chiral stationary-phase HPLC or SFC (supercritical fluid chromatography). For example, in the separation of N-[(4S)-1-(2-fluorophenyl)-tetrahydroindazol-4-yl] derivatives, a Chiralpak® AD-H column with hexane:isopropanol (70:30) mobile phase achieved baseline resolution of enantiomers . Quantification via circular dichroism (CD) spectroscopy or X-ray crystallography (using SHELX software for structure refinement) provides additional confirmation .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and confirms the (4E) geometry. SHELXL/SHELXS software is standard for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and hydrogen bonding (e.g., hydroxylamine proton at δ 10–12 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and detects impurities.

Advanced: How can conflicting data on metabolic pathways be resolved?

Methodological Answer:
Contradictions in hydroxylamine-derived metabolite formation (e.g., o-aminophenol vs. o-anisidine in and ) are addressed via:

  • Enzyme-specific inhibition assays : Use CYP isoform-selective inhibitors (e.g., CYP1A2 inhibitor α-naphthoflavone) in microsomal incubations.
  • Isotopic labeling : 15^{15}N-labeled hydroxylamine tracks metabolite formation pathways.
  • Kinetic analysis : Compare VmaxV_{max} and KmK_m values across species (rat vs. rabbit microsomes) to identify interspecies metabolic differences .

Basic: What are the hypothesized biological targets of this compound?

Methodological Answer:
Based on structural analogs (e.g., tetrahydroindazole inhibitors in ), potential targets include:

  • Human dihydroorotate dehydrogenase (DHODH) : Critical for pyrimidine biosynthesis; inhibition is linked to anti-tumor effects.
  • Kinases or oxidoreductases : Hydroxylamine moieties may chelate metal ions in active sites.
    Validation requires enzymatic assays (e.g., NADH oxidation rates for DHODH inhibition studies) .

Advanced: How can computational modeling predict reactivity or toxicity?

Methodological Answer:

  • Density functional theory (DFT) : Models reaction pathways (e.g., hydroxylamine-mediated nitrosamine formation) by calculating transition-state energies .
  • Molecular docking : Predicts binding affinities to enzymes like CYP2E1 using AutoDock Vina.
  • Toxicity prediction : QSAR models assess mutagenic potential via structural alerts (e.g., nitroso intermediates) .

Basic: How is compound stability assessed under experimental conditions?

Methodological Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 4.5–7.4) and monitor degradation via HPLC. Hydroxylamines are prone to hydrolysis under acidic conditions .
  • Thermal stability : TGA (thermogravimetric analysis) measures decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation products.

Advanced: What strategies mitigate artifacts in extraction or analysis?

Methodological Answer:
Hydroxylamine derivatives can react with carbonyl-containing molecules, forming artifactual N/S-containing compounds ( ). Mitigation includes:

  • Alternative extractants : Replace hydroxylamine with EDTA for iron-oxyhydroxide-associated OM extraction.
  • Artifact detection : Use FT-ICR MS to identify unexpected adducts (e.g., m/z shifts corresponding to +15 Da from NH2_2OH reactions) .

Basic: How is metabolic enzyme specificity determined?

Methodological Answer:

  • Induced microsomes : Pre-treat rats with β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer).
  • Activity correlation : Compare metabolite formation rates (e.g., o-aminophenol) with CYP isoform-specific probe substrates .

Advanced: What experimental designs address low solubility in bioassays?

Methodological Answer:

  • Co-solvent systems : Use DMSO:PEG 400 (1:9) to enhance aqueous solubility without denaturing enzymes.
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.
  • Surface plasmon resonance (SPR) : Measures binding kinetics in low-solubility conditions via immobilized target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.